REACTION_CXSMILES
|
[OH-:1].[K+].[OH-].[Na+].[CH2:5](Cl)[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8]>>[CH2:5]=[CH:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([OH:1])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([O:1][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)(C)C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)(C)C)OCCC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[K+].[OH-].[Na+].[CH2:5](Cl)[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8]>>[CH2:5]=[CH:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([OH:1])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([O:1][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)(C)C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)(C)C)OCCC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[K+].[OH-].[Na+].[CH2:5](Cl)[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8]>>[CH2:5]=[CH:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([OH:1])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([O:1][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)(C)C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)(C)C)OCCC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |